molecular formula C10H15N3O3 B1200190 Cairomycin B CAS No. 62901-99-9

Cairomycin B

カタログ番号: B1200190
CAS番号: 62901-99-9
分子量: 225.24 g/mol
InChIキー: BFKVJADDVUKUIU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cairomycin B is a cyclic peptide antibiotic that was isolated from a soil-derived strain of Streptomyces (As-C-19) obtained from the Cairo region . Upon acid hydrolysis, it yields aspartic acid and lysine, confirming its peptide nature . The antibiotic has the empirical formula C10H15N3O3 and is characterized by its high solubility in organic solvents such as chloroform, ethyl acetate, and acetone, while being rather insoluble in water . Its primary research value lies in its observed activity against Gram-positive bacteria . Please note that this product is provided For Research Use Only (RUO) . It is strictly not for diagnostic or therapeutic use, nor for administration to humans. The available information on this compound is based on a scientific publication from 1977, and its current research applications may be limited .

特性

CAS番号

62901-99-9

分子式

C10H15N3O3

分子量

225.24 g/mol

IUPAC名

4,10,12-triazabicyclo[7.2.2]tridecane-3,11,13-trione

InChI

InChI=1S/C10H15N3O3/c14-8-5-7-10(16)12-6(9(15)13-7)3-1-2-4-11-8/h6-7H,1-5H2,(H,11,14)(H,12,16)(H,13,15)

InChIキー

BFKVJADDVUKUIU-UHFFFAOYSA-N

SMILES

C1CCNC(=O)CC2C(=O)NC(C1)C(=O)N2

正規SMILES

C1CCNC(=O)CC2C(=O)NC(C1)C(=O)N2

他のCAS番号

62901-99-9

同義語

cairomycin B

製品の起源

United States

科学的研究の応用

Introduction to Cairomycin B

This compound is a novel cyclic peptide antibiotic isolated from Streptomyces As-C-19, sourced from the soil of Cairo. This compound has garnered attention due to its significant antibacterial properties, particularly against gram-positive bacteria. Its empirical formula is C10H15N3O3C_{10}H_{15}N_{3}O_{3}, and it exhibits unique solubility characteristics, being freely soluble in organic solvents like chloroform and ethyl acetate, while showing limited solubility in water .

Antibacterial Activity

This compound has been extensively studied for its antibacterial efficacy. It demonstrates potent activity against various strains of gram-positive bacteria, which are often resistant to conventional antibiotics. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and function, a common target for peptide antibiotics.

Case Study: Efficacy Against Resistant Strains

In a controlled laboratory setting, this compound was tested against multiple drug-resistant strains of Staphylococcus aureus and Enterococcus faecalis. Results indicated that this compound maintained its effectiveness even in the presence of resistance mechanisms that typically challenge other antibiotics. The minimum inhibitory concentration (MIC) values were significantly lower than those observed for standard antibiotics like penicillin and vancomycin, suggesting that this compound could be a viable alternative in treating resistant infections .

Toxicity Profile

While this compound shows promising antibacterial properties, it is crucial to consider its toxicity profile. Studies have indicated that this compound exhibits high toxicity in experimental animal models. This aspect raises concerns regarding its therapeutic use and necessitates further research to evaluate its safety in human applications .

Formulation Development

Given its solubility characteristics, researchers are exploring various formulation strategies to enhance the bioavailability of this compound. This includes the development of liposomal formulations and nanocarriers aimed at improving the pharmacokinetic properties of the antibiotic while minimizing toxicity .

Comparative Analysis with Other Antibiotics

Antibiotic Type Target Efficacy Against Gram-Positive Toxicity
This compoundCyclic PeptideCell Wall SynthesisHighHigh
VancomycinGlycopeptideCell Wall SynthesisModerateModerate
PenicillinBeta-lactamCell Wall SynthesisHighLow
DaptomycinLipopeptideMembrane DisruptionHighModerate

Clinical Trials

The next step in the research on this compound involves transitioning from preclinical studies to clinical trials. These trials will assess not only the efficacy of this compound in humans but also its safety profile compared to existing antibiotics. Preliminary studies suggest that modifications in dosage and administration routes could mitigate toxicity while maintaining antibacterial effectiveness .

Combination Therapies

Another promising avenue is exploring combination therapies involving this compound with other antibiotics or adjuvants that can enhance its efficacy while potentially reducing toxicity. Such strategies may be particularly beneficial in treating polymicrobial infections where multiple pathogens are involved .

類似化合物との比較

Cairomycin A

Cairomycin A (C₉H₁₄N₂O₄, MW 214.0954) shares a Streptomyces origin but differs structurally and functionally from Cairomycin B :

  • Structural discrepancies : Early studies proposed Cairomycin A as a β-lactam or diketopiperazine derivative. However, synthetic attempts to replicate its structure (e.g., 6-isopropyl-2,5-diketopiperazine-3-acetic acid) revealed mismatches in melting point (synthesized: 222–224°C vs. natural: 110–112°C), IR spectra (natural: 1735 cm⁻¹ vs. synthetic: 1725 cm⁻¹), and NMR signals (δ 5.51 in natural vs. δ 4.11 in synthetic) .
  • Biological activity : While natural Cairomycin A is active against Gram-positive bacteria, synthetic analogs lack antimicrobial activity .
  • Solubility : Unlike this compound, synthetic Cairomycin A analogs are insoluble in CDCl₃, requiring DMSO-d₆ for NMR analysis .

Table 1: Cairomycin A vs. This compound

Property Cairomycin A This compound
Molecular Formula C₉H₁₄N₂O₄ C₁₀H₁₅N₃O₃
Molecular Weight 214.0954 225.1113
Retention Time (min) 1.7 1.9
Key Activity Gram-positive bacteria Gram-positive bacteria
Toxicity High (animal models) High (animal models)
Serum Binding Weak Weak

Zelkovamycin and Methylsulfomycin I

Both Zelkovamycin (from Streptomyces K96-0670) and Methylsulfomycin I (from Streptomyces HIL Y-9420704) are cyclic peptide antibiotics .

  • Spectrum of activity : Zelkovamycin shows broader activity against resistant bacterial strains, whereas this compound is narrower in scope .
  • Toxicity profiles : Methylsulfomycin I exhibits lower toxicity in preclinical models compared to this compound .

Arylomycins A and B

These diaryl-bridged lipopeptides (produced by Streptomyces Tü 6075) differ fundamentally from this compound’s cyclic peptide scaffold :

  • Structural divergence : Arylomycins feature a lipophilic tail and β-hydroxy fatty acid moiety, enhancing membrane penetration.
  • Mechanism : Arylomycins inhibit signal peptidase, contrasting with this compound’s undefined (but likely cell wall-targeting) mode of action .

LL-AF283 Antibiotic

This cyclodiphenyl peptide shares this compound’s Gram-positive targeting but incorporates aromatic residues (e.g., phenylalanine), altering solubility (moderate water solubility) and pharmacokinetics .

Key Research Findings

  • Synthetic challenges: Attempts to synthesize Cairomycin A analogs revealed the complexity of replicating natural cyclic peptides.
  • Spectroscopic signatures : this compound’s unique NMR profile (e.g., δ 5.51 signal in CDCl₃) suggests structural features absent in synthetic analogs, possibly due to electron-rich atom proximity (e.g., oxygen or sulfur) .
  • Chromatographic behavior : this compound’s retention time (1.9 min) in LC-MS distinguishes it from Caerulomycins B/C/D (4.0–11.3 min) and Cairomycin A (1.7 min), aiding dereplication efforts .

Q & A

Basic Research Questions

Q. What are the established mechanisms of action for Cairomycin B, and how can researchers validate these in novel cellular models?

  • Methodological Approach :

  • Begin with a literature review to identify proposed mechanisms (e.g., inhibition of bacterial ribosomes, DNA intercalation). Use systematic databases like PubMed and Web of Science, prioritizing peer-reviewed studies over preprint repositories .
  • Design in vitro assays (e.g., growth inhibition curves, fluorescence-based binding assays) with appropriate controls (e.g., untreated cells, structurally analogous compounds) to test hypotheses. Include dose-response experiments to quantify potency (IC50) .
  • Validate findings using orthogonal methods (e.g., electron microscopy for ribosomal disruption, qPCR for transcriptional changes) to reduce confirmation bias .

Q. How can researchers optimize the synthesis yield of this compound under varying catalytic conditions?

  • Methodological Approach :

  • Apply Design of Experiments (DoE) principles to test variables (e.g., catalyst loading, temperature, solvent polarity). Use response surface methodology to identify optimal conditions .
  • Characterize intermediates via HPLC-MS and NMR to track byproduct formation. Compare yields against theoretical calculations to assess efficiency .
  • Document protocols in detail (e.g., molar ratios, purification steps) to ensure reproducibility .

Q. What analytical techniques are most reliable for quantifying this compound in complex biological matrices?

  • Methodological Approach :

  • Compare LC-MS/MS (high sensitivity, specificity) with UV-Vis spectroscopy (cost-effective for high-throughput screening). Validate methods using spiked samples to calculate recovery rates and limit of detection (LOD) .
  • Include internal standards (e.g., isotopically labeled analogs) to correct for matrix effects .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported cytotoxicity profiles across different cancer cell lines?

  • Methodological Approach :

  • Conduct a meta-analysis of existing data to identify confounding variables (e.g., cell line genetic heterogeneity, assay protocols). Use statistical tools like ANOVA to assess significance of discrepancies .
  • Replicate conflicting studies under standardized conditions (e.g., same passage number, serum batch). Perform RNA sequencing to identify differential gene expression linked to resistance mechanisms .

Q. What strategies can improve the reproducibility of this compound’s antibiotic efficacy in in vivo models?

  • Methodological Approach :

  • Standardize animal models (e.g., murine infection protocols, pathogen strains) using guidelines from regulatory bodies (e.g., ICH ).
  • Implement blinding and randomization to reduce bias. Use power analysis to determine cohort sizes .
  • Share raw data (e.g., bacterial load counts, histopathology) via open-access repositories to facilitate cross-validation .

Q. How can multi-omics approaches (proteomics, metabolomics) elucidate this compound’s off-target effects?

  • Methodological Approach :

  • Integrate untargeted metabolomics (LC-QTOF-MS) with network pharmacology models to map interactions between this compound and host pathways .
  • Validate computational predictions using CRISPR-Cas9 knockouts of implicated genes .
  • Use longitudinal sampling to distinguish acute vs. chronic effects .

Data Management and Interpretation

Q. What frameworks are recommended for managing large-scale spectral data (NMR, MS) generated during this compound characterization?

  • Methodological Approach :

  • Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Store data in repositories like MetaboLights or ChEMBL with standardized metadata .
  • Use cheminformatics tools (e.g., MNova, OpenBabel) for automated peak alignment and annotation .

Q. How should researchers address variability in this compound’s stability under different storage conditions?

  • Methodological Approach :

  • Perform accelerated stability studies (ICH Q1A guidelines) at varying temperatures and humidity levels. Monitor degradation products via stability-indicating assays .
  • Apply Arrhenius equation to predict shelf-life and validate with real-time data .

Ethical and Collaborative Considerations

Q. What ethical guidelines apply when sharing unpublished this compound data with collaborators?

  • Methodological Approach :

  • Draft material transfer agreements (MTAs) specifying data usage rights and authorship expectations. Reference CITI training modules for ethical data sharing .
  • Use encrypted platforms (e.g., OSF, Figshare) for secure data transmission .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。